Enhanced Molecular Complexity and Hydrogen Bonding Potential via N-Acetylation
The target compound (1421469-06-8) is differentiated from its direct, non-acetylated analog, N-(6-methyl-2-pyridinyl)azetidine-3-carboxamide, by the presence of the N-acetyl group. This structural modification increases the molecular weight (233.27 vs. 191.23 g/mol) and the heavy atom count (17 vs. 14) [1][2]. Importantly, it reduces the number of hydrogen bond donors (HBD) by 1 (from 2 to 1) while maintaining the same number of hydrogen bond acceptors (HBA = 3), which is a known strategy to improve passive membrane permeability [1][2].
| Evidence Dimension | Physicochemical and Drug-like Properties |
|---|---|
| Target Compound Data | Molecular Weight: 233.27 g/mol; HBD: 1; HBA: 3; Heavy Atom Count: 17; XLogP3: 0; TPSA: 62.3 Ų |
| Comparator Or Baseline | N-(6-methyl-2-pyridinyl)azetidine-3-carboxamide: Molecular Weight: 191.23 g/mol; HBD: 2; HBA: 3; Heavy Atom Count: 14; XLogP3: 0.1; TPSA: 54.0 Ų |
| Quantified Difference | ΔMW = +42.04 g/mol; ΔHBD = -1; ΔHeavy Atoms = +3; ΔXLogP3 = -0.1; ΔTPSA = +8.3 Ų |
| Conditions | Computed properties standardized by PubChem (Release 2025.09.15) using XLogP3, Cactvs, and Lexichem TK toolkits. |
Why This Matters
The specific combination of increased size, reduced HBD count, and minimal change in lipophilicity and polarity signals a deliberate chemical design, making this scaffold a more advanced starting point for optimizing CNS drug-like properties compared to its simpler analog.
- [1] PubChem. (2025). Compound Summary for CID 71785333, 1-acetyl-N-(6-methylpyridin-2-yl)azetidine-3-carboxamide. National Center for Biotechnology Information. Retrieved April 29, 2026. View Source
- [2] PubChem. (2025). Compound Summary for CID 65963170, N-(6-methyl-2-pyridinyl)azetidine-3-carboxamide. National Center for Biotechnology Information. Retrieved April 29, 2026. View Source
